molecular formula C23H21N5O3 B2748787 4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705713-10-5

4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2748787
CAS RN: 1705713-10-5
M. Wt: 415.453
InChI Key: QYYCKXJJYPBHTM-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound's structure suggests its potential utility in the synthesis of complex heterocyclic compounds. Research demonstrates the regioselective metalation of imidazo[1,5-a]pyrazines, leading to functionalized derivatives through metalation chemistry followed by cross-coupling reactions, such as the Suzuki reaction (Board et al., 2009). This methodology is pivotal in creating diverse molecular architectures for pharmaceuticals and materials science.

Heterocyclic Compound Synthesis

The molecule's inherent structural features are conducive to synthesizing various heterocyclic compounds. For instance, the synthesis of thiosemicarbazide derivatives and their application as precursors for creating imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems has been explored, highlighting their antimicrobial potential (Elmagd et al., 2017).

Antimicrobial and Antioxidant Studies

The molecule's utility in synthesizing benzoxazinyl pyrazolone arylidenes demonstrates significant antimicrobial and antioxidant activities. This suggests its role in developing new therapeutic agents with potential applications in treating microbial infections and oxidative stress-related diseases (Sonia et al., 2013).

Molecular Dynamics and Computational Chemistry

The compound and its derivatives can serve as models in computational chemistry for studying molecular dynamics, reactivity, and the formation of novel cocrystals. Studies involving DFT calculations and molecular dynamics simulations help in understanding the reactive properties of molecules, paving the way for designing new materials and drugs (Al-Otaibi et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .

Mode of Action

Imidazole derivatives are known to interact with various targets in diverse ways . The exact interaction of this compound with its targets and the resulting changes would depend on the specific nature of the targets.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives are involved in a wide range of applications, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound is a white to light yellow solid, stable at room temperature, and soluble in some organic solvents such as methanol and ethanol, but insoluble in water . These properties could influence its bioavailability.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in environments where organic solvents are present . .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c29-23(18-7-5-17(6-8-18)12-27-10-9-24-16-27)26-19-11-25-28(13-19)14-20-15-30-21-3-1-2-4-22(21)31-20/h1-11,13,16,20H,12,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCKXJJYPBHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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